N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-(bicyclo[221]hept-5-en-2-ylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps. One common method includes the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid under specific conditions to form the desired amide bond .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or pyrazole ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N,N-diphenylurea
- N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N-(oxiran-2-yl)methyl-arenesulfonamides
Uniqueness
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide stands out due to its unique combination of a bicyclic structure with a pyrazolo[3,4-b]pyridine ring. This structural feature imparts specific chemical and biological properties that are not commonly found in other similar compounds .
Properties
Molecular Formula |
C18H22N4O |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H22N4O/c1-10-6-15(16-11(2)21-22(3)17(16)20-10)18(23)19-9-14-8-12-4-5-13(14)7-12/h4-6,12-14H,7-9H2,1-3H3,(H,19,23) |
InChI Key |
RAQVIUUFCDNNRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCC3CC4CC3C=C4 |
Origin of Product |
United States |
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